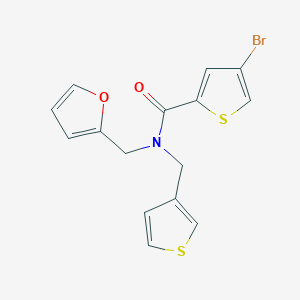

4-bromo-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

4-bromo-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO2S2/c16-12-6-14(21-10-12)15(18)17(7-11-3-5-20-9-11)8-13-2-1-4-19-13/h1-6,9-10H,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSCYFPHUKOJOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN(CC2=CSC=C2)C(=O)C3=CC(=CS3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. The process may start with the bromination of thiophene-2-carboxamide, followed by the introduction of furan-2-ylmethyl and thiophen-3-ylmethyl groups through nucleophilic substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing safety measures for handling reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could produce a range of substituted thiophene derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structure.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related carboxamides and their reported activities:

Key Structural Determinants of Activity

- Bromine Substitution : Bromine at the 4-position of the thiophene/benzene ring enhances electrophilicity, improving interactions with bacterial enzymes (e.g., penicillin-binding proteins) .

- Heterocyclic Substituents : Furan and thiophene groups contribute to π-π stacking with aromatic residues in target proteins, as seen in analogs like N-(4-bromophenyl)furan-2-carboxamide .

- Amide Linkage: The carboxamide bridge stabilizes hydrogen-bonding networks critical for binding to microbial targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .

Biological Activity

4-bromo-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 376.27 g/mol. The compound features a bromine atom, furan, and thiophene rings that contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H14BrN2O2S |

| Molecular Weight | 376.27 g/mol |

| LogP | 4.3949 |

| Hydrogen Bond Acceptors | 3 |

| Polar Surface Area | 24.945 Ų |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules such as enzymes and receptors. The bromine atom and the heterocyclic rings can participate in specific interactions, including:

- Hydrogen Bonds : The presence of electronegative atoms allows for the formation of hydrogen bonds with amino acid residues in target proteins.

- π-π Stacking : The aromatic rings can engage in π-π stacking interactions, which are crucial for binding affinity to protein targets.

These interactions can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar thiophene derivatives possess potent antifungal activities against various pathogens:

| Compound | Activity Type | EC50 (mg/L) |

|---|---|---|

| Compound 4f | Fungicidal | 1.96 |

| Compound 4a | Fungicidal | 4.69 |

These results suggest that the compound may also possess antifungal properties, warranting further investigation into its efficacy against specific fungal strains.

Anticancer Potential

In vitro studies have demonstrated that derivatives of thiophene-based compounds can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through modulation of cell cycle regulators and apoptotic pathways.

Case Studies

- Fungicidal Activity Study : A field trial evaluated the efficacy of a related compound against common fungal pathogens. The results indicated a control efficacy ranging from 70% to 79%, highlighting the potential for agricultural applications in crop protection .

- Anticancer Screening : In a study examining various thiophene derivatives, it was found that certain modifications significantly enhanced cytotoxicity against breast cancer cell lines, suggesting that structural variations can lead to improved therapeutic profiles .

Q & A

Q. Key Considerations :

- Use anhydrous solvents to avoid hydrolysis.

- Monitor reaction progress via TLC or HPLC.

Basic: How are spectroscopic techniques (NMR, IR) utilized in characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assignments focus on distinguishing thiophene/furan protons (δ 6.5–7.5 ppm) and amide NH signals (δ 8–10 ppm). For example, N-(2-nitrophenyl)thiophene-2-carboxamide shows distinct aromatic protons at δ 7.6–7.4 ppm and NH signals at δ 10.2 ppm .

- IR Spectroscopy : Confirm amide bond formation via C=O stretches (~1650–1680 cm⁻¹) and N–H bends (~1550 cm⁻¹). Thiophene C–S stretches appear at ~700 cm⁻¹ .

- HRMS : Validates molecular weight (e.g., [M+H]+ for C₁₆H₁₇N₃O₃S: 331.39) with <2 ppm error .

Q. Methodology :

Import CIF files into Mercury.

Use the Materials Module to search for interaction patterns.

Calculate packing similarity scores (<0.5 Å RMSD indicates high similarity).

Advanced: What challenges arise in refining crystal structures using SHELX software?

Answer:

- Disordered substituents : Bromine atoms in 4-bromo derivatives may exhibit positional disorder, requiring PART instructions in SHELXL .

- Twinned data : High-resolution datasets (e.g., <1.0 Å) need TWIN/BASF refinement to resolve overlapping reflections .

- Hydrogen placement : Use HFIX commands for idealized H-atoms or Fourier maps for free refinement of NH groups .

Case Study : N-(2-Nitrophenyl)thiophene-2-carboxamide required free refinement of H1N and H3N atoms due to non-ideal geometry .

Advanced: How do substituent variations impact bioactivity and supramolecular arrangements?

Answer:

- Bromine positioning : 4-Bromo derivatives (vs. 5-bromo) enhance antiproliferative activity (e.g., IC₅₀ = 12 μM in cancer cells) by increasing electrophilicity .

- Thiophene vs. furan : Thiophene-containing analogs show stronger antibacterial activity (MIC = 8 μg/mL) due to sulfur’s electronegativity .

Q. SAR Strategy :

Synthesize analogs with varied halogen/heterocycle substituents.

Screen against bacterial (e.g., S. aureus) and cancer (e.g., HeLa) cell lines.

Correlate activity with computed electrostatic potentials (e.g., DFT).

Advanced: How to resolve conflicting crystallographic data in homologous compounds?

Answer:

- Contradiction Example : N-(2-Nitrophenyl)furan-2-carboxamide shows a 9.7° dihedral angle vs. 13.5° in its thiophene analog. This arises from steric hindrance differences between O and S atoms .

- Resolution Steps :

Advanced: Designing SAR studies for bioactivity evaluation

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.